N-(Methyl-d3)-3-phenylpropylamine
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Overview
Description
N-(Methyl-d3)-3-phenylpropylamine is a deuterated analog of 3-phenylpropylamine, where the methyl group is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-3-phenylpropylamine typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with 3-phenylpropylamine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-3-phenylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Methyl-d3)-3-phenylpropylamine is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-3-phenylpropylamine involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the biological activity compared to non-deuterated analogs. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(Methyl-d3)-3-phenylpropylamine include:
- 3-Phenylpropylamine
- N-Methyl-3-phenylpropylamine
- N-(Methyl-d3)-benzylamine
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in various studies, making it a preferred choice over its non-deuterated counterparts .
Properties
IUPAC Name |
3-phenyl-N-(trideuteriomethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724556 |
Source
|
Record name | N-(~2~H_3_)Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55469-88-0 |
Source
|
Record name | N-(~2~H_3_)Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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